An In-Depth Technical Guide to 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
An In-Depth Technical Guide to 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block in the design of novel therapeutics. Compounds incorporating this moiety have shown a wide range of biological activities, including antagonism of various receptors and potential applications in treating obesity, pain, and central nervous system disorders.[1] The strategic placement of nitrogen atoms within the spirocyclic system allows for the fine-tuning of physicochemical properties such as basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.
This technical guide focuses on a specific derivative, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, providing a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its potential applications in drug discovery and development. The N-benzyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions within protein binding pockets.[2]
Physicochemical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its Dihydrochloride Salt
The fundamental properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its dihydrochloride salt are summarized below. It is important to note that while some data is available from commercial suppliers, other values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Name | 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride | N/A |
| CAS Number | 1198286-24-6 | Commercial Suppliers |
| Molecular Formula | C₁₆H₂₆Cl₂N₂ | Commercial Suppliers |
| Molecular Weight | 317.30 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted for the salt) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 357.7 ± 35.0 °C (predicted for the free base) | ChemicalBook |
A Plausible Synthetic Pathway
A key intermediate in this proposed synthesis is tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. The synthesis of the core 2,9-diazaspiro[5.5]undecane structure can be achieved through multi-step sequences, often starting from readily available piperidine derivatives.
The overall proposed synthetic workflow is depicted in the following diagram:
Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
This step involves the N-benzylation of the available secondary amine on the Boc-protected diazaspiro[5.5]undecane core. A standard method for such an alkylation is reductive amination or direct alkylation.
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To a solution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add benzaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate.
Step 2: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the dihydrochloride salt.
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Dissolve the purified tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or methanol.
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To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, >2.0 eq) dropwise with stirring at 0 °C.
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A precipitate should form upon addition of the acidic solution.
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Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any residual impurities.
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Dry the product under vacuum to yield 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride as a solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the diazaspiro[5.5]undecane core.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as N-H stretches (in the salt form) and C-H stretches.
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Melting Point Analysis: The melting point of the dihydrochloride salt would be determined as an indicator of its purity.
Applications in Drug Discovery
The 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The diazaspiro[5.5]undecane scaffold has been explored for its utility in developing ligands for a variety of biological targets.
Potential Therapeutic Areas:
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Central Nervous System (CNS) Disorders: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists for various CNS receptors. The rigid scaffold allows for precise positioning of substituents to achieve high affinity and selectivity.
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Pain Management: The development of novel analgesics is an active area of research, and spirocyclic compounds have been explored as scaffolds for opioid and other pain-related receptors.
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Metabolic Diseases: Some diazaspiro[5.5]undecane derivatives have been studied as inhibitors of enzymes involved in metabolic pathways, suggesting potential applications in the treatment of obesity and related disorders.[1]
The presence of a secondary amine in the 2-position (after potential debenzylation) and the tertiary amine in the 9-position provide two distinct points for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening. The benzyl group at the 9-position can also be a key pharmacophoric element or can be replaced with other substituents to explore structure-activity relationships (SAR).
Conclusion
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a valuable chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably approached through established chemical transformations. Its structural features, particularly the rigid diazaspiro[5.5]undecane core, make it an important building block for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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